molecular formula C19H14O5 B014273 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE CAS No. 108439-88-9

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE

Cat. No.: B014273
CAS No.: 108439-88-9
M. Wt: 322.3 g/mol
InChI Key: UHDVKUQJNWLHLT-IJIVKGSJSA-N
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Description

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE is a conjugated ketone featuring two 1,3-benzodioxole substituents at the terminal positions of a pentadienone backbone. The benzodioxole rings are electron-rich due to their oxygen atoms, which contribute to hydrogen-bonding interactions and influence the compound’s polarity and reactivity. Computed properties include a molecular weight of 326.12 g/mol, a topological polar surface area of 76 Ų, and a hydrophobicity parameter (XlogP) of 3.3 .

Properties

IUPAC Name

(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDVKUQJNWLHLT-IJIVKGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)/C=C/C3=CC4=C(OCO4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-66-4
Record name MLS003115106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a crossed aldol condensation mechanism. Piperonyl aldehyde acts as the carbonyl component, while acetone serves as the nucleophilic enolate precursor. Under basic conditions, hydroxide ions deprotonate acetone to generate an enolate ion, which attacks the electrophilic carbonyl carbon of piperonyl aldehyde. Subsequent elimination of water yields the α,β-unsaturated ketone intermediate. A second equivalent of piperonyl aldehyde undergoes analogous reaction with the intermediate, culminating in the formation of the conjugated pentadienone system.

The stoichiometric ratio of piperonyl aldehyde to acetone is critical. A 2:1 molar ratio ensures complete utilization of acetone, preventing side reactions such as self-condensation of the aldehyde.

Optimization of Reaction Parameters

Gupta et al. achieved remarkable efficiency by employing sodium hydroxide in ethanol under irradiation (Table 1). The irradiation source, though unspecified in the original publication, likely refers to microwave or ultraviolet light, which accelerates enolate formation and condensation kinetics.

Table 1: Optimized Reaction Conditions for Pentadienone Synthesis

ParameterSpecification
SolventAnhydrous ethanol
BaseSodium hydroxide (1.2 equiv)
TemperatureReflux (78°C)
Reaction time5 minutes (0.0083 hours)
IrradiationApplied (type unspecified)
Yield100% (isolated)

The exceptionally short reaction time and quantitative yield distinguish this method from conventional aldol condensations, which typically require hours to days. The authors attribute this efficiency to the synergistic effects of polar protic solvent (ethanol), strong base (NaOH), and energy input from irradiation.

Critical Analysis of Synthetic Methodology

Role of Solvent and Base

Ethanol serves dual roles:

  • Solubility mediator : Dissolves both polar (NaOH) and non-polar (piperonyl aldehyde) reactants.

  • Proton source : Facilitates enolate stabilization through hydrogen bonding.

Sodium hydroxide concentration must be carefully controlled. Excess base promotes Cannizzaro side reactions of the aldehyde, while insufficient base slows enolate formation. The reported 1.2 equivalents of NaOH represent an optimized balance.

Scalability and Industrial Considerations

Although no industrial production data exists, laboratory parameters suggest scalability challenges:

Purification Challenges

The crude product requires recrystallization from high-boiling solvents (e.g., ethyl acetate/hexane mixtures) to achieve pharmaceutical-grade purity. The conjugated system exhibits strong π-π stacking, necessitating elevated temperatures (>100°C) for dissolution.

Comparative Evaluation of Alternative Routes

While the Gupta method remains unparalleled in efficiency, theoretical alternatives merit discussion:

Claisen-Schmidt Condensation

Substituting acetone with aromatic ketones (e.g., acetophenone) could yield structural analogs. However, this approach increases steric hindrance, potentially reducing yield.

Organocatalytic Asymmetric Synthesis

Proline-derived catalysts might induce enantioselectivity in the pentadienone core. No experimental data exists for this compound, but analogous systems show 60-80% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

The compound has potential applications in medicinal chemistry, where it may serve as a lead compound for the development of new drugs. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one can be used in the production of polymers, dyes, and other materials. Its chemical properties make it suitable for various applications, including as a precursor for high-performance materials.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE differ primarily in their substituent groups, which dictate their electronic, physical, and functional properties. Below is a comparative analysis with three key analogs:

1,5-BIS-(3,4-DIMETHOXYPHENYL)-3-PENTADIENONE

  • Substituents : 3,4-Dimethoxyphenyl groups.
  • Molecular Weight : 326.12 g/mol (identical to the benzodioxole derivative) .
  • Hydrogen Bonding: 2 donors and 5 acceptors, similar to the benzodioxole compound.
  • Key Differences : The dimethoxy groups lack the fused dioxole ring, reducing steric hindrance and possibly altering π-π stacking interactions. The XlogP (3.3) matches the benzodioxole derivative, but the absence of a dioxole ring may affect metabolic stability in biological systems.

1,5-BIS-(2-THIENYL)-1,4-PENTADIEN-3-ONE

  • Substituents : Thienyl (sulfur-containing heterocyclic) groups.
  • Molecular Weight : 246.35 g/mol (significantly lower than benzodioxole analog) .
  • Hydrogen Bonding: 0 donors and 4 acceptors, reducing polarity compared to the benzodioxole compound.
  • Physical Properties : Higher lipophilicity (LogP = 4.1) and lower boiling point (419.4°C) .
  • Applications : Thienyl groups enhance conjugation in organic electronics, but reduced hydrogen-bonding capacity limits solubility in aqueous environments.

1,5-BIS-(5-NITRO-2-FURYL)-1,4-PENTADIENE-3-ONE

  • Substituents : Nitrofuryl groups with strong electron-withdrawing nitro substituents.
  • Molecular Weight : 304.21 g/mol .
  • Reactivity : Nitro groups increase electrophilicity, making the compound more reactive in substitution or redox reactions compared to the benzodioxole derivative.
  • Applications: Potential use in explosives or as intermediates in high-energy materials synthesis, contrasting with the benzodioxole compound’s likely role in electron-donating applications.

Biological Activity

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE, also known as (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one, is an organic compound notable for its unique structural features and potential biological activities. This compound consists of two 1,3-benzodioxole moieties linked to a penta-1,4-dien-3-one backbone. Its molecular formula is C19H14O5C_{19}H_{14}O_{5} with a molecular weight of 322.31 g/mol.

The synthesis of this compound typically involves the condensation reaction of 1,3-benzodioxole-5-carbaldehyde with a suitable diene precursor under basic conditions. Commonly used bases include potassium carbonate in ethanol, and the reaction is carried out at elevated temperatures to facilitate product formation . The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate pathways involved in:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
  • Signal Transduction : It can influence signaling pathways associated with inflammation and cell proliferation.

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological properties:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Antitumor Properties : Preliminary studies suggest that it could induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antioxidant Activity Assessment :
    • A study demonstrated that the compound significantly reduced oxidative stress markers in vitro. It was found to decrease malondialdehyde levels while increasing glutathione levels in treated cells.
  • Anti-inflammatory Mechanisms :
    • In a model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures.
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines showed that treatment with this compound resulted in dose-dependent inhibition of cell proliferation and increased apoptosis markers .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
CurcuminSimilar conjugated dienone structureAnti-inflammatory, antioxidant
DibenzylideneacetoneSimilar backboneUsed in organic synthesis

The comparison highlights that while this compound shares structural features with compounds like curcumin and dibenzylideneacetone, its unique arrangement may confer distinct biological properties worthy of further exploration.

Q & A

Q. How do steric and electronic effects of benzodioxol substituents influence photophysical properties?

  • Analysis : The electron-rich benzodioxol groups enhance π-conjugation, shifting UV-Vis absorption maxima to ~350 nm (ε ≈ 15,000 M1^{-1}cm1^{-1}). Steric hindrance from substituents reduces aggregation in solution, confirmed by fluorescence quenching studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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